molecular formula C17H19N3O5S B2601312 ethyl 2-((2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)amino)-2-oxoacetate CAS No. 1170395-15-9

ethyl 2-((2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)amino)-2-oxoacetate

Cat. No.: B2601312
CAS No.: 1170395-15-9
M. Wt: 377.42
InChI Key: KHWDIKRGRKJTFW-UHFFFAOYSA-N
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Description

Ethyl 2-((2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)amino)-2-oxoacetate is a complex organic compound that belongs to the class of thienopyrazoles This compound is characterized by its unique structure, which includes a thieno[3,4-c]pyrazole core, a dimethylphenyl group, and an ethyl oxoacetate moiety

Properties

IUPAC Name

ethyl 2-[[2-(2,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]amino]-2-oxoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O5S/c1-4-25-17(22)16(21)18-15-12-8-26(23,24)9-13(12)19-20(15)14-6-5-10(2)7-11(14)3/h5-7H,4,8-9H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHWDIKRGRKJTFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NC1=C2CS(=O)(=O)CC2=NN1C3=C(C=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-((2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)amino)-2-oxoacetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thieno[3,4-c]pyrazole Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the thieno[3,4-c]pyrazole ring system.

    Introduction of the Dimethylphenyl Group: The dimethylphenyl group is introduced through a substitution reaction, often using a suitable halogenated precursor and a base.

    Attachment of the Ethyl Oxoacetate Moiety: The final step involves the esterification of the intermediate compound with ethyl oxoacetate under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)amino)-2-oxoacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The aromatic and heterocyclic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and bases (NaOH, KOH) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Ethyl 2-((2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)amino)-2-oxoacetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 2-((2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)amino)-2-oxoacetate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This can lead to changes in cellular pathways and physiological responses, depending on the specific target and context.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)amino)-2-oxoacetate: A closely related compound with a similar core structure but different functional groups.

    Methyl 2-((2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)amino)-2-oxoacetate: Another analog with a methyl ester instead of an ethyl ester.

Uniqueness

This compound is unique due to its specific combination of functional groups and its ability to undergo a variety of chemical reactions. This versatility makes it a valuable compound for research and industrial applications.

Biological Activity

Ethyl 2-((2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)amino)-2-oxoacetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and mechanisms of action.

Chemical Structure and Synthesis

The compound features a complex structure characterized by a thieno[3,4-c]pyrazole moiety linked to an ethyl ester and an oxoacetate group. The synthesis typically involves multi-step reactions starting from readily available precursors. For instance, similar compounds have been synthesized through the reaction of substituted phenyl derivatives with various reagents under controlled conditions to yield the desired products with high purity and yield.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. For example, research has shown that related thieno[3,4-c]pyrazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

In vitro studies demonstrated that certain derivatives possess IC50 values in the low micromolar range against several cancer cell lines, indicating potent activity. For instance:

CompoundCell LineIC50 (µM)
Compound AHCT 116 (Colon Cancer)4.36
Compound BMCF7 (Breast Cancer)18.76

These findings suggest that the thieno[3,4-c]pyrazole scaffold could be a valuable target for developing new anticancer agents.

Antifungal Activity

Another area of interest is the antifungal activity exhibited by related compounds. Compounds with similar structures have shown broad-spectrum antifungal activity against pathogens such as Candida albicans and Aspergillus fumigatus, with minimum inhibitory concentration (MIC) values ranging from 0.03 to 0.5 µg/mL. This suggests that this compound may also possess similar antifungal properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Some derivatives have been shown to inhibit key metabolic enzymes such as acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases.
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells leading to apoptosis.
  • Cell Cycle Arrest : Studies indicate that these compounds can disrupt the normal cell cycle progression in cancer cells.

Case Studies

Several case studies highlight the efficacy of thieno[3,4-c]pyrazole derivatives in treating various conditions:

  • Case Study on Cancer Cell Lines : A study evaluated the effects of a thieno[3,4-c]pyrazole derivative on HCT116 and MCF7 cell lines. The results showed significant inhibition of cell growth and induction of apoptosis at concentrations correlating with their IC50 values.
  • Antifungal Efficacy : A clinical trial assessed the antifungal activity of related compounds against Candida infections in immunocompromised patients. The results demonstrated effective clearance of fungal infections with minimal side effects.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing ethyl 2-((2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)amino)-2-oxoacetate?

  • Methodological Answer : Synthesis typically involves coupling reactions between thieno-pyrazole sulfone derivatives and ethyl oxoacetate intermediates. Computational reaction path search methods, such as quantum chemical calculations, can predict feasible pathways and optimize reaction conditions (e.g., solvent, temperature, catalysts) prior to experimental validation . Experimental protocols should include purification via column chromatography and crystallization, with purity verified by HPLC or GC-MS.

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure and purity?

  • Methodological Answer : Use a combination of 1H^1H/13C^{13}C NMR to confirm substituent positions and stereochemistry. High-resolution mass spectrometry (HRMS) validates molecular weight, while FT-IR identifies functional groups (e.g., sulfone, carbonyl). X-ray crystallography is recommended for resolving complex stereoelectronic interactions in the thieno-pyrazole core .

Q. What safety protocols should be followed during handling and storage?

  • Methodological Answer : Refer to safety data sheets (SDS) for structurally related compounds to assess hazards (e.g., irritancy, flammability). Use PPE (gloves, lab coats, goggles) and work in a fume hood. Store in airtight containers at -20°C under inert gas to prevent hydrolysis or oxidation. Advanced labs should follow institutional Chemical Hygiene Plans for waste disposal .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

  • Methodological Answer : Employ density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and predict electrophilic/nucleophilic sites. Transition state analysis can elucidate reaction mechanisms (e.g., nucleophilic acyl substitution). Pair computational predictions with experimental validation using kinetic studies (e.g., time-resolved spectroscopy) .

Q. How to resolve contradictions between experimental data and theoretical predictions in reaction outcomes?

  • Methodological Answer : Apply statistical Design of Experiments (DoE) to isolate variables (e.g., solvent polarity, temperature) that deviate from simulations. Use multivariate analysis (e.g., PCA) to identify outliers. Cross-validate with ab initio molecular dynamics (AIMD) simulations to account for solvent effects or transient intermediates .

Q. What strategies optimize the compound’s synthetic yield and scalability?

  • Methodological Answer : Utilize response surface methodology (RSM) within DoE to map parameter interactions (e.g., reagent stoichiometry, reaction time). Continuous flow reactors enhance scalability by improving heat/mass transfer. Monitor reaction progress in real-time using inline FT-IR or Raman spectroscopy .

Q. How to design degradation studies to assess environmental or metabolic stability?

  • Methodological Answer : Conduct accelerated stability testing under varied pH, temperature, and UV exposure. Use LC-MS/MS to identify degradation products. For environmental fate studies, apply OECD guidelines for hydrolysis and photolysis, integrating computational models (e.g., EPI Suite) to predict biodegradation pathways .

Q. What advanced safety assessments are needed for high-throughput screening?

  • Methodological Answer : Perform in silico toxicity screening (e.g., QSAR models) to flag mutagenicity or eco-toxicity risks. In vitro assays (e.g., Ames test, cytotoxicity) validate computational predictions. For labs handling large quantities, implement process safety management (PSM) protocols, including HAZOP analysis .

Q. How to integrate this compound into cross-disciplinary research (e.g., materials science)?

  • Methodological Answer : Explore its potential as a ligand in coordination polymers via single-crystal XRD and TGA/DSC for thermal stability. For optoelectronic applications, measure bandgap energy using UV-vis-NIR spectroscopy and DFT-computed electronic properties. Collaborate with materials engineers to design composite matrices .

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